Cas no 126644-71-1 (Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl-)
Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl-
- Benzene, 1-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- tert-butyl(3-chlorophenoxy)dimethylsilane
- 3-Chlorophenol, tert-butyldimethylsilyl ether
- EN300-7401236
- 3-Chlorophenol, TBDMS derivative
- tert-butyl-(3-chlorophenoxy)-dimethylsilane
- 126644-71-1
- t-butyl(3-chlorophenoxy)dimethylsilane
- DZPKJDCRDGUMDN-UHFFFAOYSA-N
- SCHEMBL8883542
-
- Inchi: 1S/C12H19ClOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3
- InChI Key: DZPKJDCRDGUMDN-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC=CC(O[Si](C(C)(C)C)(C)C)=C1
Computed Properties
- Exact Mass: 242.0893695Da
- Monoisotopic Mass: 242.0893695Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846893-1g |
tert-Butyl(3-chlorophenoxy)dimethylsilane |
126644-71-1 | 98% | 1g |
¥2654.00 | 2024-08-09 |
Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl-
Recent Advances in the Study of Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- (CAS: 126644-71-1) and Its Applications in Chemical Biomedicine
The compound Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- (CAS: 126644-71-1) has recently garnered significant attention in the field of chemical biomedicine due to its unique chemical properties and potential applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, characterization, and biomedical relevance.
Recent studies have highlighted the role of Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- as a versatile intermediate in the synthesis of bioactive molecules. Its structural features, including the chlorophenoxy and dimethyl-tert-butyl silane groups, make it a valuable building block for the development of novel pharmaceuticals and biomaterials. Researchers have successfully utilized this compound in the preparation of silicon-containing drug candidates, which exhibit enhanced stability and bioavailability.
One of the key advancements in this area involves the use of Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- in surface modification techniques. Its ability to form stable covalent bonds with various substrates has been exploited to create functionalized surfaces for biomedical applications, such as biosensors and drug delivery systems. Recent publications have demonstrated that surfaces modified with this silane compound exhibit improved biocompatibility and reduced non-specific protein adsorption, making them ideal for in vivo applications.
In addition to its role in surface chemistry, Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- has shown promise in the development of antimicrobial agents. Studies have revealed that derivatives of this compound exhibit potent activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, a property that is being actively explored for the design of new antimicrobial coatings for medical devices.
Another exciting development is the incorporation of Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- into hybrid materials for tissue engineering. Researchers have reported that silane-based scaffolds incorporating this compound promote cell adhesion and proliferation, while also providing mechanical stability. These findings open new avenues for the use of this compound in regenerative medicine and implantable devices.
Despite these promising developments, challenges remain in the large-scale production and purification of Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl-. Recent optimization studies have focused on improving synthetic routes to enhance yield and purity, with particular attention to green chemistry principles. Advances in catalytic systems and reaction conditions have shown potential for more sustainable production methods.
In conclusion, Silane, (3-chlorophenoxy)(1,1-dimethylethyl)dimethyl- (CAS: 126644-71-1) represents a compound of growing importance in chemical biomedicine. Its diverse applications, from drug development to biomaterial engineering, highlight its versatility. Ongoing research continues to uncover new possibilities for this compound, positioning it as a key player in the advancement of biomedical technologies.
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